Tetrapropylstannane is a tetraalkyltin compound characterized by its intermediate steric bulk, moderate volatility (boiling point ~222 °C), and distinct nucleophilic profile. As a liquid at room temperature, it serves as a critical alkyl-transfer reagent, a specialized chemical vapor deposition (CVD) precursor for tin oxide films, and a globally recognized internal standard for environmental chromatography. Compared to its shorter- and longer-chain homologs, tetrapropylstannane offers a highly specific balance of reactivity, vapor pressure, and handling safety, making it a targeted selection for stringent analytical workflows and advanced organometallic syntheses[1].
Substituting tetrapropylstannane with common analogs like tetramethylstannane, tetraethylstannane, or tetrabutylstannane fundamentally disrupts both analytical calibration and synthetic kinetics. In environmental GC-MS/MS testing, using a naturally occurring butyl or methyl tin as an internal standard introduces severe background interference, whereas the propyl variant is virtually absent in nature. In transmetalation and cross-coupling reactions, the steric and electronic differences between ethyl, propyl, and butyl groups drastically alter the nucleophilicity and alkyl-transfer rates. Furthermore, the high volatility and extreme neurotoxicity of methyl and ethyl stannanes make them hazardous and difficult to control in vacuum deposition systems, whereas the propyl derivative provides a safer, intermediate vapor pressure profile [1].
In the quantification of toxic organotins (e.g., tributyltin) in environmental samples, the choice of internal standard is dictated by retention time and environmental background. Tetrapropylstannane boils at 222 °C, placing its GC retention time perfectly between the highly volatile ethyl derivatives (BP 181 °C) and the heavier butyl derivatives (BP 265 °C). Because propyltins are not used in commercial antifouling paints, tetrapropylstannane exhibits near-zero environmental background, unlike tetrabutylstannane. This quantitative separation and zero-background profile is why ISO 17353 mandates tetrapropylstannane as the internal standard for achieving detection limits down to 0.05 ng/L in triple quadrupole GC-MS/MS workflows .
| Evidence Dimension | Environmental background and boiling point (retention time proxy) |
| Target Compound Data | Tetrapropylstannane: BP 222 °C, zero environmental background |
| Comparator Or Baseline | Tetrabutylstannane: BP 265 °C, high environmental background (pollutant) |
| Quantified Difference | 43 °C BP difference; complete elimination of matrix interference |
| Conditions | ISO 17353 GC-MS/MS water analysis |
Procurement of this exact compound is mandatory for environmental testing laboratories seeking ISO 17353 compliance and interference-free calibration.
The reactivity of tetraalkylstannanes as carbon nucleophiles (e.g., in Stille-type couplings or electrophilic substitutions) is highly dependent on the alkyl chain. According to Mayr's Database of Reactivity Parameters, tetrapropylstannane exhibits a nucleophilicity parameter (N) of -0.50 in 1,2-dichloroethane. In direct comparison, tetraethylstannane has an N parameter of -1.90 under identical conditions. Because the Mayr scale is logarithmic, this 1.4-unit difference indicates that tetrapropylstannane reacts significantly faster with reference electrophiles than its ethyl counterpart, offering accelerated kinetics for propyl-transfer reactions without the excessive steric hindrance of a butyl group [1].
| Evidence Dimension | Mayr Nucleophilicity Parameter (N) |
| Target Compound Data | Tetrapropylstannane: N = -0.50 (in 1,2-DCE) |
| Comparator Or Baseline | Tetraethylstannane: N = -1.90 (in 1,2-DCE) |
| Quantified Difference | +1.40 N units (logarithmic scale, >25x faster reaction rate) |
| Conditions | Reaction with reference electrophiles in 1,2-dichloroethane at 20 °C |
Chemists selecting an alkylating agent must procure the propyl variant to achieve faster reaction kinetics and higher yields in sterically sensitive transmetalations.
For the chemical vapor deposition (CVD) of tin oxide (SnO2) films, precursor selection requires balancing sufficient vapor pressure for transport with occupational safety. Tetramethylstannane (BP 75 °C) and tetraethylstannane (BP 181 °C) are highly volatile and exhibit severe systemic neurotoxicity, making them hazardous to handle at industrial scale. Tetrabutylstannane (BP 265 °C) is much safer but suffers from low volatility, requiring high heating that can cause premature thermal degradation. Tetrapropylstannane (BP 222 °C) provides an intermediate volatility. Furthermore, toxicological data indicate that the toxicity of tetraalkyltins decreases as the alkyl chain lengthens, making the propyl derivative significantly safer to process than the methyl or ethyl analogs while maintaining adequate vapor pressure for CVD bubblers [1].
| Evidence Dimension | Boiling point and relative neurotoxicity |
| Target Compound Data | Tetrapropylstannane: BP 222 °C, moderate toxicity |
| Comparator Or Baseline | Tetramethylstannane: BP 75 °C, high systemic neurotoxicity |
| Quantified Difference | 147 °C higher boiling point, significantly reduced vapor hazard |
| Conditions | Industrial precursor handling and CVD bubbler transport |
Industrial buyers must select tetrapropylstannane to balance the competing demands of precursor volatility for film growth and stringent occupational safety regulations.
Directly downstream of its distinct chromatographic baseline and zero environmental background, tetrapropylstannane is the mandated internal standard for GC-MS/MS quantification of tributyltin and other toxic organotins in marine and wastewater samples, as specified by ISO 17353 and ISO/DIS 22744-1 [1].
Leveraging its quantitatively higher nucleophilicity (Mayr N = -0.50) compared to ethyl analogs, this compound is the reagent of choice for synthesizing propyl-substituted organometallics, performing Stille cross-couplings, and acting as a controlled hydride/alkyl donor in complex organic syntheses where precise reaction kinetics are required [2].
Due to its balanced boiling point (222 °C) and reduced neurotoxicity relative to methyl and ethyl stannanes, tetrapropylstannane is utilized as a safer, intermediate-volatility precursor in chemical vapor deposition processes for manufacturing transparent conductive oxides and gas sensors [3].
Acute Toxic;Irritant;Health Hazard